N-cyclopentyl-6-methylpyrimidin-4-amine
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Overview
Description
N-cyclopentyl-6-methylpyrimidin-4-amine: is a synthetic compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol .
Scientific Research Applications
N-cyclopentyl-6-methylpyrimidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds such as 4-anilinopyrimidines have been found to target microtubule affinity-regulating kinase 4 (mark4) and nedd8-activating enzyme (nae) . MARK4 is known for its role in phosphorylating microtubule associated proteins, which facilitates cell shape alterations, cell division, and cell cycle control . NAE, on the other hand, is the only activation enzyme in the NEDDylation modification and is considered an attractive target for developing anticancer drugs .
Biochemical Pathways
Related pyrimidinamine derivatives are known to affect mitochondrial electron transport, which is a crucial pathway in cellular respiration .
Result of Action
Related compounds such as 4-anilinopyrimidines have shown potential in the treatment of diseases like alzheimer’s, metabolism disorders, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-6-methylpyrimidin-4-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with cyclopentylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-6-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Sodium hydride, potassium carbonate; reactions are performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-6-methylpyrimidin-4-one, while reduction could produce this compound derivatives with different functional groups .
Comparison with Similar Compounds
N-cyclopentyl-6-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
6-chloro-N-methylpyrimidin-4-amine: Similar structure but with a chlorine atom instead of a cyclopentyl group.
2-aminopyrimidine derivatives: These compounds share the aminopyrimidine core structure but differ in their substituents and functional groups.
5-amino-pyrazoles: Another class of heterocyclic compounds with similar biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopentyl-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-6-10(12-7-11-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQBQFUJCNZJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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